molecular formula C19H25N3O B5269802 1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea

1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea

Cat. No.: B5269802
M. Wt: 311.4 g/mol
InChI Key: XDEOGBGTRRBYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound characterized by the presence of a naphthalene ring and a piperidine ring connected through a urea linkage

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 1-naphthylamine with 1-propyl-4-piperidone in the presence of a suitable urea-forming reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the urea bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-naphthalen-1-yl-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-2-12-22-13-10-16(11-14-22)20-19(23)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,16H,2,10-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOGBGTRRBYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.